2-メチル-4-(ピペラジン-1-イル)ピリミジン

概要

説明

“2-Methyl-4-(piperazin-1-YL)pyrimidine” is a chemical compound with the CAS Number: 131816-67-6 . It has a molecular weight of 178.24 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

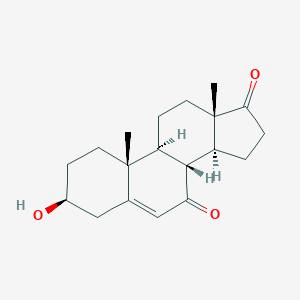

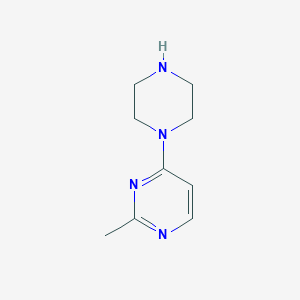

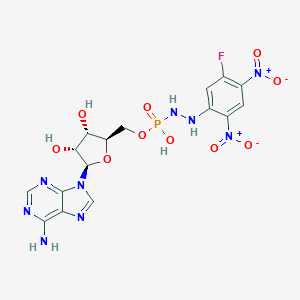

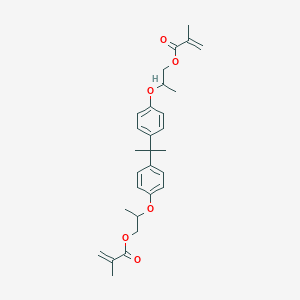

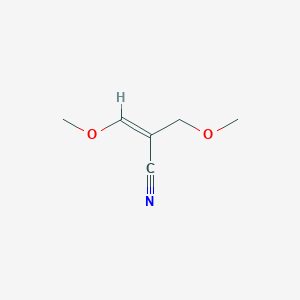

The InChI code for “2-Methyl-4-(piperazin-1-YL)pyrimidine” is 1S/C9H14N4/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 . The InChI key is WYEQVNKICBCRPY-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“2-Methyl-4-(piperazin-1-YL)pyrimidine” has a molecular weight of 178.24 . It is typically stored at room temperature and is usually in powder form .

科学的研究の応用

誘導体化試薬

ピリミジニルピペラジン構造を持つ化合物は、ペプチドのカルボキシル基の誘導体化試薬として使用されており、分光光度分析を支援しています .

代謝分析

“2-メチル-4-(ピペラジン-1-イル)ピリミジン”は、1-(2-ピリミジル)ピペラジンがブスピロンの代謝物であるように、他の薬物の代謝物として研究される可能性があります .

抗うつ剤研究

関連する化合物は、げっ歯類の行動モデルにおける抗うつ作用について研究されており、神経精神疾患の研究における潜在的な用途を示唆しています .

アセチルコリンエステラーゼ阻害

一部のピリミジン誘導体は、アセチルコリンエステラーゼ阻害剤として設計されており、アルツハイマー病の研究への応用が考えられます .

癌研究

ピリミジニルピペラジン構造は、ダサチニブなどの抗癌剤に見られ、癌治療研究における可能性のある用途を示唆しています .

不安解消薬

いくつかの不安解消薬はピリミジニルピペラジン成分を含んでおり、不安障害の研究を意味する可能性があります .

抗パーキンソン病研究

抗パーキンソン病剤で使用されている化合物との構造的類似性から、パーキンソン病の研究への応用が考えられます .

化学合成

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

作用機序

Target of Action

2-Methyl-4-(piperazin-1-YL)pyrimidine is a derivative of pyrimidinylpiperazine . Pyrimidinylpiperazine is known to act as an antagonist of the α2-adrenergic receptor . It also acts, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .

Mode of Action

As an antagonist of the α2-adrenergic receptor, 2-Methyl-4-(piperazin-1-YL)pyrimidine binds to these receptors and blocks their activation by endogenous catecholamines . This prevents the downstream effects of receptor activation, such as inhibition of adenylate cyclase activity and reduction of cAMP levels .

Biochemical Pathways

The α2-adrenergic receptor is part of the G protein-coupled receptor family and its activation leads to a decrease in cAMP levels . By acting as an antagonist, 2-Methyl-4-(piperazin-1-YL)pyrimidine prevents this decrease, leading to an increase in cAMP levels . This can affect various downstream pathways, including the PKA pathway, which plays a role in many cellular processes such as cell proliferation and differentiation .

Pharmacokinetics

Piperazine derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine . The exact ADME properties of 2-Methyl-4-(piperazin-1-YL)pyrimidine would need to be determined through further studies.

Result of Action

The result of 2-Methyl-4-(piperazin-1-YL)pyrimidine’s action would depend on the specific context in which it is used. As an antagonist of the α2-adrenergic receptor, it could potentially be used to increase cAMP levels in cells, which could have various effects depending on the cell type and the specific downstream pathways that are affected .

Action Environment

The action of 2-Methyl-4-(piperazin-1-YL)pyrimidine can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other substances in the environment, such as other drugs or endogenous compounds, can affect the compound’s action by competing for the same targets or by interacting with the compound itself .

生化学分析

Biochemical Properties

2-Methyl-4-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor . These interactions suggest that 2-Methyl-4-(piperazin-1-yl)pyrimidine can influence neurotransmitter signaling pathways, which are crucial for various physiological processes.

Cellular Effects

2-Methyl-4-(piperazin-1-yl)pyrimidine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the α2-adrenergic receptor can lead to changes in intracellular calcium levels, affecting cellular responses such as muscle contraction and neurotransmitter release . Additionally, its partial agonist activity at the 5-HT1A receptor can impact serotonin signaling, which is important for mood regulation and other neurological functions.

Molecular Mechanism

The molecular mechanism of 2-Methyl-4-(piperazin-1-yl)pyrimidine involves its binding interactions with specific biomolecules. As an antagonist of the α2-adrenergic receptor, it inhibits the receptor’s activity, preventing the usual downstream signaling events. Conversely, as a partial agonist of the 5-HT1A receptor, it activates the receptor to a lesser extent than the natural ligand, leading to a moderate increase in receptor activity . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-4-(piperazin-1-yl)pyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-4-(piperazin-1-yl)pyrimidine is relatively stable under normal storage conditions

Dosage Effects in Animal Models

The effects of 2-Methyl-4-(piperazin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter signaling without causing significant toxicity. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety profile of this compound.

Metabolic Pathways

2-Methyl-4-(piperazin-1-yl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions, which help in its biotransformation and elimination . These metabolic processes are essential for maintaining the compound’s pharmacokinetic profile and minimizing potential toxicity.

Transport and Distribution

The transport and distribution of 2-Methyl-4-(piperazin-1-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is important for predicting the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

2-Methyl-4-(piperazin-1-yl)pyrimidine exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall impact on cellular processes.

特性

IUPAC Name |

2-methyl-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEQVNKICBCRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564555 | |

| Record name | 2-Methyl-4-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131816-67-6 | |

| Record name | 2-Methyl-4-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-(piperazin-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)

![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)